molecular formula C7H2BrClF2O2 B8228788 4-Bromo-5-chloro-2,3-difluorobenzoic Acid

4-Bromo-5-chloro-2,3-difluorobenzoic Acid

Cat. No.: B8228788
M. Wt: 271.44 g/mol
InChI Key: RYVAAUGQALHTQW-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2,3-difluorobenzoic Acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2,3-difluorobenzoic Acid typically involves halogenation reactions. One common method includes the use of 1,4-dibromo-2,5-difluorobenzene as a starting material. The process involves the preparation of a solution of 1,4-dibromo-2,5-difluorobenzene in dry 1,2-dichloroethane under a nitrogen atmosphere at a low temperature of -78°C. The addition of n-butyllithium, followed by quenching, phase separation, extraction, drying, filtration, and concentration, yields the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2,3-difluorobenzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, in Suzuki–Miyaura coupling, biaryl compounds are typically produced .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2,3-difluorobenzoic Acid involves its interaction with molecular targets and pathways. For instance, as a dopaminergic stabilizer, it modulates dopamine neurotransmission by binding to specific receptors and influencing signal transduction pathways . This modulation can have therapeutic effects in conditions like Alzheimer’s disease and other central nervous system disorders.

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic Acid
  • 5-Bromo-2-chloro-4’-ethoxydiphenylmethane

Comparison: 4-Bromo-5-chloro-2,3-difluorobenzoic Acid is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, reactivity, or therapeutic potential .

Properties

IUPAC Name

4-bromo-5-chloro-2,3-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O2/c8-4-3(9)1-2(7(12)13)5(10)6(4)11/h1H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVAAUGQALHTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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